(2-Cyano-6-methylphenyl)boronic acid
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Overview
Description
(2-Cyano-6-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group at the 2-position and a methyl group at the 6-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl bromide or iodide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reactive intermediates and the precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The cyano and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Cyano-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and methyl substituents, making it less reactive in certain coupling reactions.
(4-Cyano-2-methylphenyl)boronic Acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
(2-Cyano-6-methylphenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in Suzuki-Miyaura coupling and other chemical reactions. The presence of both cyano and methyl groups provides additional sites for functionalization, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H8BNO2 |
---|---|
Molecular Weight |
160.97 g/mol |
IUPAC Name |
(2-cyano-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,11-12H,1H3 |
InChI Key |
ATWFQWMMTFXYTH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C#N)C)(O)O |
Origin of Product |
United States |
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